molecular formula C13H8F5N B14683259 2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline CAS No. 39068-62-7

2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline

Cat. No.: B14683259
CAS No.: 39068-62-7
M. Wt: 273.20 g/mol
InChI Key: VJSFHVYIRFOPGT-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline is an organofluorine compound characterized by the presence of five fluorine atoms attached to a benzene ring, along with a methyl and phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Mechanism of Action

The mechanism by which 2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentafluoro-N-methyl-N-phenylaniline is unique due to the combination of its fluorinated benzene ring and the presence of both methyl and phenyl groups attached to the nitrogen atom.

Properties

CAS No.

39068-62-7

Molecular Formula

C13H8F5N

Molecular Weight

273.20 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-methyl-N-phenylaniline

InChI

InChI=1S/C13H8F5N/c1-19(7-5-3-2-4-6-7)13-11(17)9(15)8(14)10(16)12(13)18/h2-6H,1H3

InChI Key

VJSFHVYIRFOPGT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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